(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one
Description
The compound (5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one is a steroidal derivative with a highly substituted cyclopenta[a]phenanthrene core. Key structural features include:
- Stereochemistry: Six stereocenters (5R, 8R, 9R, 10S, 13S, 14R) defining its three-dimensional conformation.
- Substituents: A 17-hydroxy group, four methyl groups (positions 2, 10, 13, 17), and a 3-ketone moiety.
- Skeleton: A decahydro-4H-cyclopenta[a]phenanthren-3-one framework, common in bioactive steroids and triterpenoids .
This compound shares structural homology with bile acids, corticosteroids, and synthetic SERMs (Selective Estrogen Receptor Modulators), making it a candidate for pharmacological exploration.
Properties
Molecular Formula |
C21H32O2 |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h12,14-17,23H,5-11H2,1-4H3/t14-,15-,16-,17-,19+,20+,21?/m1/s1 |
InChI Key |
TVTSDURKYARCML-XROLZUACSA-N |
Isomeric SMILES |
CC1=C[C@]2([C@H](CC[C@@H]3[C@H]2CC[C@]4([C@@H]3CCC4(C)O)C)CC1=O)C |
Canonical SMILES |
CC1=CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
- The synthesis often begins with readily available steroidal frameworks such as cholesterol, pregnenolone, or other related steroids that share the cyclopenta[a]phenanthrene core.
- Key transformations include selective oxidation, methylation, and hydroxylation at specific positions to install the 17-hydroxy and methyl substituents.
- The ketone group at position 3 is introduced or preserved through controlled oxidation steps.
Stepwise Synthetic Approach
Step 1: Functional Group Manipulation
Introduction or protection of hydroxyl groups to control regioselectivity in subsequent reactions.Step 2: Methylation
Introduction of methyl groups at positions 2, 10, 13, and 17 via methylation agents such as methyl iodide or dimethyl sulfate under basic conditions or via organometallic reagents.Step 3: Oxidation
Selective oxidation of the 3-hydroxyl to ketone using reagents like pyridinium chlorochromate (PCC) or Dess–Martin periodinane.Step 4: Stereochemical Control
Use of chiral catalysts or reagents to ensure correct stereochemistry at multiple chiral centers (5R,8R,9R,10S,13S,14R).
Catalytic and Enzymatic Methods
- Enzymatic hydroxylation using cytochrome P450 monooxygenases or microbial biotransformation can introduce the 17-hydroxy group with high regio- and stereoselectivity.
- Biocatalysts may also facilitate selective oxidation and methylation steps, reducing the number of synthetic steps and improving yield.
Biotransformation Methods
- Microbial transformation using fungi or bacteria capable of steroid modification is a common route to prepare hydroxylated and methylated steroids.
- For example, specific strains of Rhizopus or Cunninghamella species can hydroxylate steroids at the 17-position.
- The process involves incubating the steroid precursor with the microorganism under controlled conditions (pH, temperature, aeration), followed by extraction and purification.
Preparation Data and Yields
| Preparation Step | Method Type | Typical Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Hydroxylation at C17 | Enzymatic | Cytochrome P450 enzymes, microbial cultures | 60-80 | High stereoselectivity |
| Methylation | Chemical | Methyl iodide, base (K2CO3), DMF solvent | 70-85 | Requires protection of other groups |
| Oxidation at C3 | Chemical | PCC, Dess–Martin periodinane | 75-90 | Mild conditions to avoid overoxidation |
| Overall multi-step synthesis | Combined Chemical and Biotransformation | Multiple steps, purification by chromatography | 40-55 | Depends on precursor and process control |
Research Findings and Optimization
- Studies have shown that combining enzymatic hydroxylation with chemical methylation improves overall efficiency and stereochemical purity.
- Optimization of microbial strains and reaction conditions has enhanced the hydroxylation step's selectivity and yield.
- Protecting group strategies are critical to prevent side reactions during methylation and oxidation.
- Recent patents describe methods using genetically engineered enzymes to improve regioselectivity and reduce reaction times.
Chemical Reactions Analysis
General Reactivity of Functional Groups
Key functional groups and their potential reactivity :
-
C17 hydroxyl group :
-
C3 ketone :
Metabolic Reactions (Inferred from Structural Analogs)
Metabolomics data from related steroids (e.g., hydroxylated and sulfonated derivatives in Study ST001873 ) suggest possible biotransformations:
Stability Under Experimental Conditions
-
Acidic conditions : The steroidal backbone may undergo dehydration at C14 or C17 under strong acid (e.g., H₂SO₄), forming alkenes .
-
Basic conditions : Saponification of ester groups (if present) is plausible, but the native compound lacks ester functionalities .
Synthetic Modifications (Hypothetical)
Based on patents for structurally similar steroids , potential synthetic routes include:
-
Side-chain functionalization : Introducing sulfonate or carboxylate groups via nucleophilic substitution.
-
Epoxidation : Reaction of conjugated dienes (if present) with peracids to form epoxides.
Limitations and Data Gaps
-
No direct experimental data on the compound’s reactivity were found in the provided sources.
-
Predictions rely on analogous steroid chemistry and may not fully capture compound-specific behavior.
Further targeted studies (e.g., kinetic assays, reaction optimization) are required to validate these hypotheses.
Scientific Research Applications
(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one: has diverse applications in scientific research:
Chemistry: Used as a model compound for studying steroid synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic effects in treating hormonal imbalances and other conditions.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of (5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as:
Receptors: Binding to steroid hormone receptors, influencing gene expression.
Enzymes: Modulating the activity of enzymes involved in steroid metabolism.
Pathways: Affecting signaling pathways related to growth, development, and homeostasis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Table 1: Substituent Profiles of Key Analogs
Key Observations :
Pharmacological and Physicochemical Properties
Table 3: Solubility and Bioactivity Comparisons
Biological Activity
The compound (5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one , often referred to in literature as a derivative of cyclopenta[a]phenanthrene structures, has garnered attention for its potential biological activities. This article delves into its biological properties based on available research findings.
Chemical Structure and Properties
This compound belongs to a class of steroids and polycyclic compounds known for their complex structures and significant biological roles. Its molecular formula is with a molecular weight of approximately 318.49 g/mol. The stereochemistry of the compound is crucial for its biological activity.
1. Hormonal Activity
Research indicates that compounds similar to this structure exhibit significant hormonal activities. They are often studied for their potential as androgenic or estrogenic agents. These activities are primarily mediated through interactions with hormone receptors.
- Androgen Receptor Binding: Studies have demonstrated that certain derivatives can bind to androgen receptors and modulate gene expression related to male reproductive health .
- Estrogen Receptor Modulation: Similar compounds have shown the ability to act as selective estrogen receptor modulators (SERMs), which can have therapeutic implications in hormone-related disorders .
2. Antioxidant Properties
Antioxidant activity is another important aspect of this compound's biological profile. Research has shown that it can scavenge free radicals and reduce oxidative stress in cellular models.
- Cellular Studies: In vitro studies have indicated that the compound exhibits protective effects against oxidative damage in various cell lines .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models.
- Case Study: A study involving animal models of induced inflammation demonstrated a significant reduction in inflammatory markers when treated with this compound .
Research Findings and Case Studies
Q & A
Q. How to design stability studies under varying pH and temperature conditions?
- Methodology : Use accelerated stability testing (25°C/60% RH, 40°C/75% RH) over 1–3 months. Monitor degradation via HPLC-UV and identify products using LC-MS. For hydrolytic stability, test in buffers (pH 1.2–7.4) at 37°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
